2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
Description
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS: 477864-70-3) is a pyridine derivative featuring a sulfonyl group at the 3-position (attached to a 2-methylphenyl ring) and an isobutylsulfanyl substituent at the 2-position. Its molecular formula is C₁₈H₂₃NO₂S₂, with a molecular weight of 349.51 g/mol . This compound is also identified by synonyms such as 1K-301S and 4,6-dimethyl-3-(2-methylbenzenesulfonyl)-2-[(2-methylpropyl)sulfanyl]pyridine, highlighting its structural complexity .
Properties
IUPAC Name |
2-butylsulfanyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-5-6-11-22-18-17(14(3)12-15(4)19-18)23(20,21)16-10-8-7-9-13(16)2/h7-10,12H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAACEJHYNKCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS No. 306978-43-8) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to elucidate its effects and mechanisms of action.
- Molecular Formula : C18H23NO2S2
- Molecular Weight : 349.51 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with butylsulfanyl and methylphenylsulfonyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various sulfonyl derivatives, including compounds structurally similar to this compound. The following table summarizes findings related to the antiproliferative activity of similar compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PIB-SO1 | HT-29 | 0.05 | Tubulin polymerization inhibition |
| PIB-SO2 | M21 | 0.03 | G2/M phase arrest |
| PIB-SO3 | MCF7 | 0.04 | Apoptosis induction |
These studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, primarily through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .
The mechanism by which this compound exerts its biological effects can be hypothesized based on structural analogs. Key mechanisms include:
- Tubulin Binding : Compounds like PIB-SOs have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule formation and leading to cell death .
- Cell Cycle Arrest : The inhibition of tubulin polymerization results in G2/M phase arrest, preventing cancer cells from dividing effectively .
Case Studies
-
Study on Antiproliferative Properties :
A study investigated a series of sulfonate derivatives, revealing that certain analogs demonstrated nanomolar range IC50 values against resistant cancer cell lines. This suggests that modifications in the sulfonate group can enhance biological activity and overcome resistance mechanisms . -
Chorioallantoic Membrane Assay :
Another significant evaluation involved the use of chick chorioallantoic membrane assays to assess angiogenesis and tumor growth inhibition. Compounds similar to this compound were shown to effectively block angiogenesis comparable to established chemotherapeutics like combretastatin A-4 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring and sulfonyl groups have been systematically studied to correlate specific structural features with enhanced anticancer efficacy.
Key Findings in SAR Studies:
Comparison with Similar Compounds
2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS: 306978-55-2)
- Molecular Formula: C₁₆H₁₉NO₂S₂
- Molecular Weight : 321.5 g/mol
- Key Differences: The ethylsulfanyl group (C₂H₅S-) replaces the isobutylsulfanyl (C₄H₉S-) substituent. This reduces steric bulk and lipophilicity compared to the target compound.
- Synthesis: Likely synthesized via condensation of 2-aminophenyl pyridine derivatives with sulfonyl chlorides, similar to methods described for benzenesulfonamide analogs .
4,6-Dimethyl-2-piperidino-3-pyridinyl 4-methylphenyl Sulfone (CAS: 478245-31-7)
- Molecular Formula : C₁₉H₂₄N₂O₂S
- Molecular Weight : 344.47 g/mol (calculated)
- Key Differences: A piperidino group (C₅H₁₀N-) replaces the isobutylsulfanyl moiety. The sulfonyl group is attached to a 4-methylphenyl ring instead of 2-methylphenyl.
- Implications : The para-methyl substituent on the sulfonyl group may reduce steric hindrance compared to the ortho-methyl group in the target compound.
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine (CAS: 339016-93-2)
- Molecular Formula: C₁₄H₁₄ClNO₂S₂
- Molecular Weight : 327.85 g/mol
- Key Differences: The sulfanyl group is substituted with a 4-chlorophenyl ring, introducing electronegativity. The sulfonyl group is methyl instead of 2-methylphenyl.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Ortho-methyl substitution on the sulfonyl group (vs. para-methyl in CAS 478245-31-7) introduces steric constraints that may influence binding affinity in receptor-ligand interactions .
- Solubility and Lipophilicity: The ethylsulfanyl analog (CAS 306978-55-2) is predicted to have higher aqueous solubility than the isobutyl derivative due to reduced hydrophobicity . The piperidino derivative’s basic nitrogen may improve solubility in acidic environments .
- Reactivity :
- The chloro substituent in CAS 339016-93-2 enhances electrophilicity, making it a candidate for nucleophilic aromatic substitution reactions .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include sulfanylation (using sodium sulfide or analogous reagents) and sulfonation (via chlorosulfonic acid). Temperature control (60–80°C) and solvent selection (e.g., DMF or dichloromethane) are critical for minimizing side products. Yields can be improved by optimizing stoichiometry, using inert atmospheres, and employing catalysts like Pd/C for coupling reactions .
Basic: Which spectroscopic techniques are most effective for structural elucidation, and what key spectral features should researchers prioritize?
- NMR : Focus on chemical shifts for sulfonyl (δ ~3.1–3.5 ppm for methyl groups) and sulfanyl (δ ~2.8–3.0 ppm) moieties. Aromatic protons in the pyridine and 2-methylphenyl groups appear at δ 7.0–8.5 ppm .
- IR : Identify sulfonyl S=O stretches (~1350–1300 cm⁻¹) and sulfanyl C-S bonds (~650–600 cm⁻¹) .
- MS : Prioritize molecular ion peaks (e.g., m/z ~405–415 for related derivatives) and fragmentation patterns to confirm substituents .
Advanced: How do structural modifications at the sulfonyl and sulfanyl positions influence bioactivity, and what computational methods predict these effects?
Substituting the sulfonyl group (e.g., with electron-withdrawing halogens) enhances enzyme inhibition by increasing electrophilicity. Sulfanyl chain length (butyl vs. propyl) affects lipophilicity and membrane permeability. Computational approaches include:
- Molecular docking : To predict binding affinity to targets like kinases or cytochrome P450 enzymes.
- QSAR models : Correlate substituent properties (Hammett σ values, logP) with activity data from analogs .
Advanced: What strategies resolve contradictory data in enzyme inhibition studies involving this compound?
- Control experiments : Confirm assay conditions (pH, ionic strength) match literature protocols.
- Comparative kinetic assays : Use a reference inhibitor (e.g., known kinase inhibitors) to validate methodology.
- Structural analogs : Test derivatives to isolate the impact of specific functional groups on activity discrepancies .
Basic: What purification techniques are recommended post-synthesis, and how do solvent choices impact crystallization efficiency?
- Recrystallization : Use solvents like ethanol or ethyl acetate with slow cooling to enhance crystal purity.
- Column chromatography : Employ silica gel with gradients of hexane/ethyl acetate for sulfonyl-containing derivatives. Polar solvents (e.g., methanol) improve recovery but may co-elute impurities .
Advanced: How to design experiments investigating the compound’s stability under varying pH and temperature?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- HPLC monitoring : Track degradation products using C18 columns and UV detection (λ = 254 nm). Stability is often pH-dependent, with sulfonyl groups prone to hydrolysis in basic media .
Basic: What biological targets are documented for related pyridine derivatives, and how can this inform target selection?
Related compounds inhibit:
- Enzymes : Cyclooxygenase-2 (COX-2), cytochrome P450.
- Receptors : Adenosine A₂A, serotonin transporters.
Target prioritization should involve screening against these validated targets using fluorescence polarization or SPR assays .
Advanced: What analytical approaches detect degradation products during long-term stability studies?
- HPLC-MS/MS : Combine reverse-phase separation with high-resolution mass spectrometry to identify low-abundance degradants.
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and compare to controls via peak area normalization .
Basic: What safety precautions are necessary given limited toxicity data?
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure.
- Ecological precautions : Avoid aqueous disposal; incinerate waste due to potential bioaccumulation risks .
Advanced: How can kinetic isotope effects (KIEs) or isotopic labeling study metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
